molecular formula C24H21F3N2O B2419715 (Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 861207-24-1

(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No.: B2419715
CAS No.: 861207-24-1
M. Wt: 410.44
InChI Key: DGYNESCKURYOLT-QRQIAZFYSA-N
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Description

(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C24H21F3N2O and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity

(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound characterized by its unique structural features, which include an isoindole core, an ethylidene linkage, and a trifluoromethyl-substituted phenyl group. This combination suggests potential applications in medicinal chemistry due to its anticipated biological activities.

Structural Characteristics

  • Molecular Formula : C23H21F3N2O
  • Molecular Weight : 410.43 g/mol
  • CAS Number : 861207-28-5

The compound's structure includes:

  • An ethylidene group attached to a phenyl ring.
  • A 2,3-dihydro-1H-isoindole moiety.
  • A methoxy group linked to a trifluoromethyl-substituted phenyl ring.

These structural components may enhance the compound's solubility and bioavailability compared to simpler analogs, potentially leading to improved therapeutic effects.

Anticipated Biological Activities

Compounds with similar structural features have been reported to exhibit various biological activities, including:

  • Anticancer Properties : Isoindole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Substituted phenyl groups can enhance the antimicrobial properties of compounds against various bacterial strains.
  • Neuroactive Effects : Some derivatives may influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Potential areas of investigation include:

  • Receptor Binding Affinity : Studies on how the compound interacts with various receptors could provide insights into its mechanism of action.
  • Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in disease pathways could reveal therapeutic targets.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Isoindole Derivative AIsoindole core with varied substituentsAnticancer
2-NitroanilineNitro group on an aniline structureAntimicrobial
Phenethylamine DerivativeEthylene bridge with phenolic substitutionsNeuroactive

The unique combination of structural features in this compound may enhance its biological activity compared to these simpler analogs.

Properties

IUPAC Name

(Z)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O/c1-17(28-30-16-18-6-4-10-22(12-18)24(25,26)27)19-9-5-11-23(13-19)29-14-20-7-2-3-8-21(20)15-29/h2-13H,14-16H2,1H3/b28-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNESCKURYOLT-QRQIAZFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=CC(=CC=C1)C(F)(F)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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